

reactivity and stability of 3-Amino-4-fluorophenyl acetate

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Compound of Interest

Compound Name: 3-Amino-4-fluorophenyl acetate

Cat. No.: B1527610

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An In-depth Technical Guide to the Reactivity and Stability of **3-Amino-4-fluorophenyl acetate**

Abstract: **3-Amino-4-fluorophenyl acetate** is a substituted aniline derivative with applications as a key intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of three distinct functional moieties—an aromatic amine, a phenyl ester, and a fluorine substituent—confers a unique reactivity profile that is crucial for synthetic utility but also presents specific challenges related to stability and handling. This guide provides a comprehensive analysis of the compound's chemical reactivity and stability profile, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its susceptibility to hydrolysis and oxidation, outline key synthetic transformations, and provide validated protocols for its handling, storage, and stability assessment.

Introduction to 3-Amino-4-fluorophenyl acetate

3-Amino-4-fluorophenyl acetate (CAS No. 196610-38-5) is a molecule of significant interest due to its trifunctional nature.^{[1][2][3]} The strategic placement of an amino group, a fluorine atom, and an acetate ester on a phenyl ring makes it a versatile precursor for introducing fluorinated aniline motifs into larger structures. Fluorine incorporation is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.^{[4][5]}

Understanding the delicate balance between the reactivity of the amino and ester groups is paramount for its successful application. The primary stability concerns revolve around the hydrolysis of the ester linkage and the oxidation of the electron-rich amino group. This

document serves as a technical resource to navigate these challenges, ensuring the integrity of the material during storage and its optimal performance in synthetic applications.

Physicochemical and Handling Properties

A summary of the core physicochemical properties and recommended handling parameters is provided below.

Property	Value	Source(s)
CAS Number	196610-38-5	[1] [2] [3]
Molecular Formula	C ₈ H ₈ FNO ₂	[1] [2] [3]
Molecular Weight	169.15 g/mol	[1] [2]
Appearance	White to Yellow Solid	[3]
Storage Conditions	Sealed in a dry environment at 2-8°C, protected from light.	[1] [3]
Incompatible Materials	Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides.	[6] [7]
Hazardous Decomposition	Upon combustion, may produce oxides of carbon (CO, CO ₂) and nitrogen (NO _x).	[6]

Chemical Stability Profile

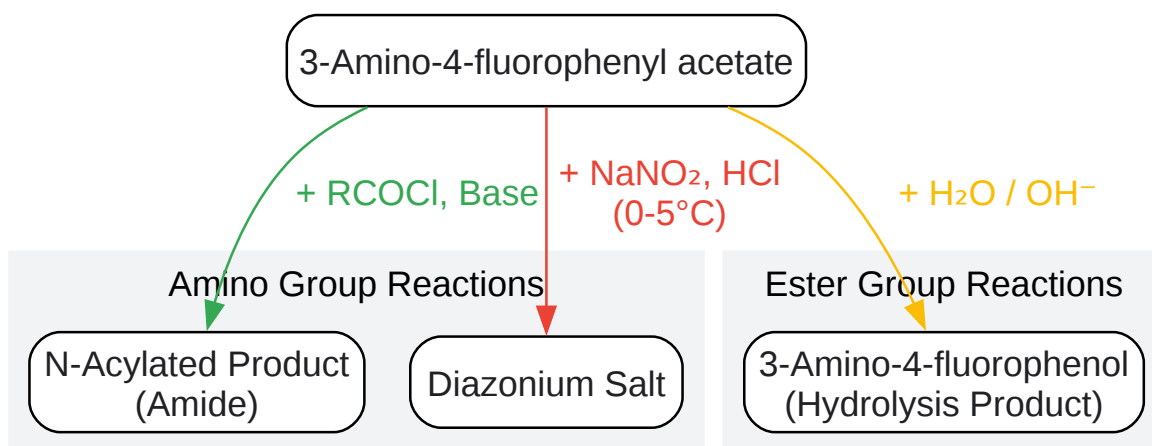
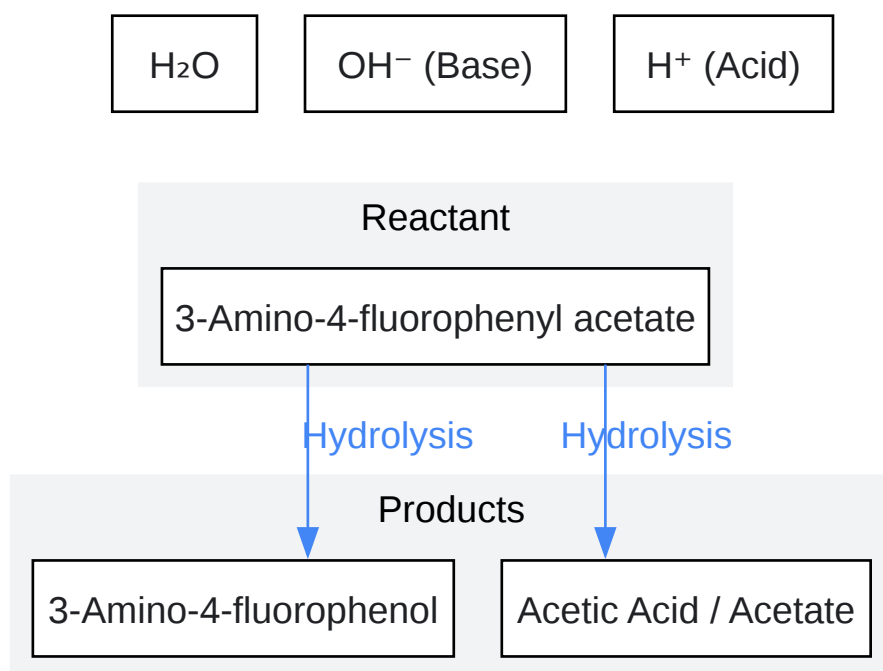
The overall stability of **3-Amino-4-fluorophenyl acetate** is fair under recommended storage conditions but is compromised by exposure to moisture, atmospheric oxygen, and non-neutral pH environments.[\[6\]](#)

Hydrolytic Stability

The phenyl acetate group is the primary site of hydrolytic instability. The ester can be cleaved under both acidic and basic conditions to yield 3-amino-4-fluorophenol and acetic acid (or its conjugate base).

- **Base-Catalyzed Hydrolysis (Saponification):** This process is typically rapid and irreversible. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This pathway is a significant concern if the compound is exposed to basic aqueous media or even basic surfaces.
- **Acid-Catalyzed Hydrolysis:** This is a reversible equilibrium-driven process. It requires protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The susceptibility to hydrolysis dictates that the compound must be stored in a dry environment and that reactions or formulations involving it must be conducted in anhydrous solvents or carefully pH-controlled aqueous systems.



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